N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Lipophilicity Drug-likeness Permeability

Researchers exploring benzothiazole amide SAR for antimycobacterial MmpL3 or FAAH programs often face supply inconsistency with generic analogs. This compound, featuring the critical N-cyclohexyl-N-methylsulfamoyl motif (logP 4.79, logD 4.30), is a direct extension of the CRS400393 series. Substitution with linear dialkyl or aryl sulfamoyl variants can compromise permeability, solubility (logSw -4.89), and target engagement. - **SAR Precision:** Cyclohexyl substitution differentiates it from >20 catalogued analogs; avoids nonspecific binding shifts seen with dimethyl or piperidine-1-sulfonyl groups. - **Structural Biology:** Low aqueous solubility and single HBD favor crystallization; ideal for MmpL3/FAAH co-crystallography. - **Supply Reliability:** Achiral, MW 464; available in 1-92 mg quantities, with bulk custom synthesis options.

Molecular Formula C21H22ClN3O3S2
Molecular Weight 464
CAS No. 932325-95-6
Cat. No. B2587293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
CAS932325-95-6
Molecular FormulaC21H22ClN3O3S2
Molecular Weight464
Structural Identifiers
SMILESCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4
InChIInChI=1S/C21H22ClN3O3S2/c1-25(15-5-3-2-4-6-15)30(27,28)16-9-7-14(8-10-16)21(26)24-18-12-11-17(22)19-20(18)29-13-23-19/h7-13,15H,2-6H2,1H3,(H,24,26)
InChIKeyWHHWQNZEZNQCFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 92 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzothiazole Sulfamoylbenzamide: Physicochemical Profile


N-(4-Chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide (CAS 932325-95-6) is a synthetic benzothiazole-sulfamoyl-benzamide screening compound available from commercial libraries such as ChemDiv (Compound ID: F488-0082) . It features a 4-chloro-1,3-benzothiazol-7-amine core linked via an amide bond to a para-substituted benzamide bearing an N-cyclohexyl-N-methylsulfamoyl moiety. This compound is catalogued as an achiral small molecule (MW 464 g/mol) with a calculated logP of 4.79 and a polar surface area (PSA) of 65.4 Ų , placing it within drug-like chemical space. As a member of the benzothiazole amide class—a scaffold associated with antimycobacterial MmpL3 inhibition and fatty acid amide hydrolase (FAAH) modulation—this compound is positioned as a versatile intermediate for kinase inhibitor or antimicrobial drug discovery programs [1][2].

Benzothiazole Sulfamoylbenzamide: Irreplaceable by Analogs


Within the benzothiazole sulfamoylbenzamide subclass, minor structural variations precipitate significant physicochemical property shifts that directly impact suitability for high-throughput screening (HTS) and lead optimization campaigns. The target compound's N-cyclohexyl-N-methylsulfamoyl substituent is a distinctive steric and lipophilic motif that differentiates it from analogs bearing linear dialkyl (e.g., dimethyl, diethyl, butylmethyl), cyclic amine (e.g., piperidine-1-sulfonyl), or aryl (e.g., methyl(phenyl)) sulfamoyl groups catalogued alongside it . The calculated logP of 4.79 and logD of 4.30 are direct consequences of this cyclohexyl substitution pattern, a factor that critically governs membrane permeability and nonspecific protein binding in cellular assays . Generic substitution with a similar benzothiazole amide—particularly one with a divergent sulfamoyl group—risks altering solubility (logSw -4.89), hydrogen bonding capacity (HBD count = 1), and target engagement profiles, undermining reproducibility in established SAR series . Given the established structure-activity relationship sensitivity of benzothiazole amides in antimycobacterial and FAAH inhibitor programs, where even N-alkyl chain length and branching dictate potency and selectivity, interchange is scientifically inadvisable without explicit cross-validation data [1][2].

Benzothiazole Sulfamoylbenzamide: Quantitative Differentiation Evidence


Lipophilicity: Cyclohexyl vs. Piperidine Sulfamoyl

The target compound's N-cyclohexyl-N-methylsulfamoyl group imparts a calculated logP of 4.79 . This is substantially higher than the piperidine-1-sulfonyl analog (N-(4-chloro-1,3-benzothiazol-7-yl)-4-(piperidine-1-sulfonyl)benzamide), which features a more polar cyclic amine sulfonamide and is expected to exhibit a logP approximately 1.0–1.5 units lower based on the fragment contribution of piperidine vs. cyclohexyl . The quantified lipophilicity difference directly impacts predicted membrane permeability in cell-based assays, where higher logP within the drug-like range can enhance passive diffusion across mycobacterial or mammalian cell membranes [1].

Lipophilicity Drug-likeness Permeability

Minimal Hydrogen Bond Donors vs. Analogs

The target compound possesses exactly one hydrogen bond donor (the amide N–H), as reported in the ChemDiv catalog (HBD count = 1) . This contrasts with compounds such as 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide, which contains an additional primary sulfonamide (–SO₂NH₂) contributing two extra HBDs (total HBD count ≥ 3) . Minimizing the number of hydrogen bond donors is a well-established strategy to reduce susceptibility to P-glycoprotein (P-gp)-mediated efflux and to enhance oral absorption and CNS penetration, consistent with Lipinski's Rule of Five guidelines (HBD ≤ 5, with lower being generally favorable) [1].

Hydrogen bonding Efflux ratio Oral bioavailability

Steric Bulk: Cyclohexyl vs. Dimethyl Sulfamoyl

Molecular topology analysis reveals that the N-cyclohexyl-N-methylsulfamoyl group of the target compound occupies a substantially larger three-dimensional volume than the N,N-dimethylsulfamoyl group found in the analog N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide . The cyclohexyl ring adopts a chair conformation that projects the sulfamoyl group into a spatially defined orientation, potentially engaging hydrophobic pockets in target proteins (e.g., MmpL3 or FAAH active sites) in a manner inaccessible to the smaller, more conformationally flexible dimethyl analog [1]. This steric differentiation is not a potency metric but a molecular recognition parameter—the cyclohexyl group can fill lipophilic sub-pockets that the dimethyl analog cannot, altering target binding kinetics and selectivity profiles.

Steric effects Conformational restriction Target selectivity

Low Solubility for Improved Crystallization

The target compound exhibits a calculated logSw (intrinsic solubility) of -4.89 (log10 of solubility in mol/L), corresponding to very low aqueous solubility . This contrasts with the more polar piperidine-1-sulfonyl analog, which is expected to possess a logSw approximately 1.5–2.0 log units higher (estimated -2.9 to -3.4) based on the increased polarity of the piperidine sulfonamide group . While lower solubility is generally undesirable for in vivo formulation, it can be advantageous during procurement for structural biology applications: low-solubility compounds tend to crystallize more readily under diverse conditions, facilitating co-crystallization trials for X-ray crystallography or microcrystal electron diffraction (MicroED) [1].

Solubility Crystallization Solid-form screening

Benzothiazole Sulfamoylbenzamide: Application Scenarios


Mycobacterial MmpL3 SAR Probe

The target compound is structurally aligned with the benzothiazole amide series exemplified by CRS400393, which targets the mycobacterial membrane protein MmpL3 (MIC = 0.03–2 μg/mL against M. abscessus, M. avium complex, and M. tuberculosis) [1]. The cyclohexyl(methyl)sulfamoyl modification represents a direct chemical extension of the structure-activity optimization that established cyclohexyl as a superior replacement for the adamantyl group in this series [1]. This compound is therefore ideally suited as an analog-by-catalog in SAR expansion studies aimed at improving potency or pharmacokinetic properties of MmpL3-targeting antimycobacterial agents. Its single HBD and moderate logP differentiate it from more polar analogs, enabling exploration of lipophilicity-activity relationships in NTM drug discovery .

Co-Crystallization for Structural Biology

The compound's calculated low aqueous solubility (logSw = -4.89) and single hydrogen bond donor make it a favorable candidate for crystallization trials with protein targets such as MmpL3 or FAAH [1]. Low-solubility compounds frequently exhibit favorable crystallization behavior under sparse-matrix screening conditions, an advantage for structural biology groups pursuing X-ray crystallography or MicroED structure determination . Procurement of this compound for co-crystallography can provide high-resolution ligand-bound structures that inform structure-guided optimization of the benzothiazole amide pharmacophore [2].

Hydrophobic Back-Pocket Probe for Kinases

The compound has been identified as a potential synthetic intermediate for kinase inhibitor development [1]. Its N-cyclohexyl-N-methylsulfamoyl group provides a conformationally restricted, sterically bulky hydrophobic motif that can occupy the selectivity pocket or DFG-out hydrophobic pocket of kinase ATP-binding sites . This differentiates it from analogs bearing linear or small cyclic sulfamoyl groups, which lack the steric bulk to interrogate these sub-pockets. Procurement for kinase profiling panels or focused library synthesis is warranted for programs seeking type II or type III kinase inhibitor leads [2].

FAAH Inhibitor with Prolonged Residence Time

Benzothiazole sulfonamide analogs have been characterized as reversible, slowly dissociating inhibitors of fatty acid amide hydrolase (FAAH) with IC₅₀ values as low as ~2 nM and exceptional selectivity over other serine hydrolases [1]. The sulfamoyl group in these compounds is hypothesized to form hydrogen bonds with catalytic residues, mimicking the tetrahedral transition state and contributing to their long residence time [1]. The target compound's cyclohexyl(methyl)sulfamoyl substituent may further modulate residence time through hydrophobic contacts, making it a valuable screening candidate for endocannabinoid system research and pain/anxiety therapeutic development .

Quote Request

Request a Quote for N-(4-chloro-1,3-benzothiazol-7-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.